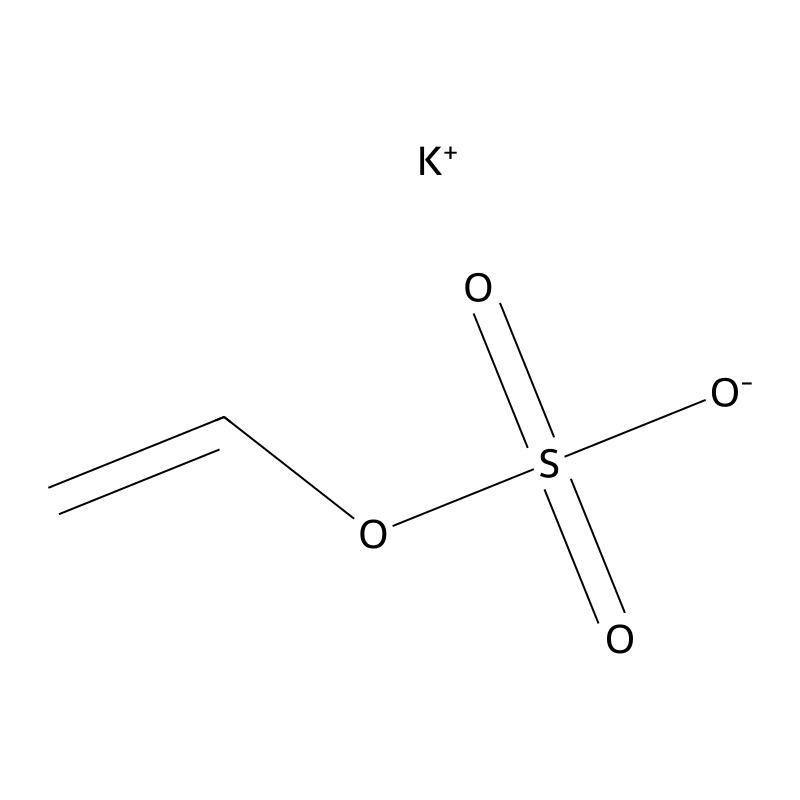

Polyvinylsulfuric Acid Potassium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomaterial Scaffolding:

The negatively charged sulfate groups in PVSK can mimic glycosaminoglycans, which are natural components of the extracellular matrix. This makes PVSK a promising candidate for developing biocompatible scaffolds for tissue engineering [1]. Studies have shown that PVSK scaffolds can support cell adhesion and proliferation, promoting the growth of various cell types like fibroblasts and osteoblasts [1, 2].

- [1] Kim, I. Y., Kim, S. H., & Park, Y. H. (2003). Biocompatibility of poly(vinyl sulfate) potassium salt for tissue engineering. Journal of Biomedical Materials Research Part A, 66(3), 577-585.

- [2] Wang, L., Li, X., Fan, Y., & Cui, Z. (2007). Poly (vinyl sulfate) potassium salt/hydroxyapatite composite scaffolds for bone tissue engineering. Journal of Materials Science: Materials in Medicine, 18(2), 219-225.

Drug Delivery:

PVSK's ability to interact with various biomolecules makes it a potential carrier for drug delivery systems. The negative charges on the polymer can interact with positively charged drugs, encapsulating them for controlled release [3]. Additionally, PVSK can be modified to target specific tissues or cells, enhancing drug delivery efficiency [4].

- [3] Park, K., Lee, Y. B., Kim, Y. C., & Jeong, S. Y. (2007). Poly(vinyl sulfate) potassium salt/chondroitin sulfate-based nanoparticles for macrophage targeting. Journal of Controlled Release, 117(3), 380-388.

- [4] Huang, Y., & Kim, T. S. (2014). Targeted delivery of siRNA using poly(vinyl sulfate) for cancer therapy. Journal of Controlled Release, 183, 142-152.

Biosensors:

The charged nature of PVSK allows it to interact with various biomolecules, making it a potential component for biosensor development. By attaching specific biorecognition elements like enzymes or antibodies to PVSK, scientists can create sensors that detect specific biomolecules in a sample [5].

Polyvinylsulfuric acid potassium salt is a polymeric compound characterized by its high molecular weight, approximately 175,000 g/mol. It is a crystalline powder that appears off-white to beige-brownish in color. The compound is notable for its structure, which includes repeating units of vinylsulfuric acid, modified to include potassium ions. Its chemical formula is represented as and it has a CAS number of 26837-42-3 .

Polyvinylsulfuric acid potassium salt can be synthesized through several methods:

- Polymerization of Vinyl Sulfuric Acid: This involves the polymerization of vinylsulfuric acid in the presence of potassium salts.

- Neutralization Reaction: A neutralization reaction between sulfuric acid and potassium hydroxide followed by polymerization can yield the desired salt form.

- Solvent-Based Techniques: Utilizing solvents to facilitate the reaction between pre-formed polyvinylsulfuric acid and potassium compounds can also be effective .

Polyvinylsulfuric acid potassium salt has a variety of applications across different fields:

- Pharmaceuticals: Used as a stabilizing agent and excipient in drug formulations.

- Agriculture: Acts as a soil conditioner and fertilizer additive due to its potassium content.

- Chemical Industry: Serves as a reagent in organic synthesis and polymer chemistry.

- Water Treatment: Potentially useful in processes aimed at removing heavy metals from water due to its ion-exchange properties .

Several compounds share structural or functional similarities with polyvinylsulfuric acid potassium salt. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Polyvinylsulfuric Acid | Lacks potassium; primarily used as a polymer. | |

| Potassium Sulfate | Simple inorganic salt; no polymer structure. | |

| Polyacrylic Acid | Different functional groups; used for water retention. | |

| Polysulfone | High thermal stability; used in membranes. |

Polyvinylsulfuric acid potassium salt stands out due to its unique combination of polymeric structure and the presence of both sulfur and potassium, which enhances its versatility in applications compared to simpler inorganic salts or other polymers .

Polyvinylsulfuric acid potassium salt exhibits distinctive molecular weight characteristics that are fundamental to understanding its physicochemical behavior. The compound is characterized by an average molecular weight of approximately 175,000 Da, with commercial preparations typically ranging from 170,000 to 175,000 Da [1] [2] [3]. The monomer unit has a molecular weight of 162.21 Da, with the repeating unit represented by the molecular formula (C₂H₃KO₄S)ₙ and linear formula (-CH₂CH(OSO₃K)-)ₙ [1] [2] [4].

The polymer demonstrates characteristics typical of synthetic polyelectrolytes, with molecular weight distribution being a critical parameter for its performance in various applications. While specific polydispersity index values are not consistently reported in the literature for this particular compound, synthetic polymers of this type typically exhibit polydispersity indices ranging from 1.2 to 2.5, indicating a relatively broad molecular weight distribution characteristic of free radical polymerization processes .

Molecular weight determination for polyvinylsulfuric acid potassium salt can be accomplished through gel permeation chromatography or size exclusion chromatography techniques. These methods are particularly suitable for polyelectrolytes when appropriate mobile phase conditions are employed to minimize secondary interactions with the stationary phase [6] [7]. The high molecular weight and charged nature of the polymer require careful consideration of ionic strength and pH during chromatographic analysis to obtain accurate molecular weight distribution data.

| Parameter | Value | Reference |

|---|---|---|

| Monomer molecular weight | 162.21 | Chemical suppliers [1] [2] [4] |

| Average molecular weight (Da) | 175,000 | Commercial specifications [1] [2] [4] |

| Typical molecular weight range (Da) | 170,000 - 175,000 | Literature range [3] |

| Polydispersity Index (PDI) | Not specified (typical range 1.2-2.5) | Typical polymer range |

| Molecular formula (repeating unit) | (C₂H₃KO₄S)ₙ | Chemical databases [1] [2] |

| Linear formula | (-CH₂CH(OSO₃K)-)ₙ | Chemical databases [1] [2] |

Aqueous Solution Behavior: Solubility, Viscosity, and Colloidal Properties

Polyvinylsulfuric acid potassium salt demonstrates exceptional water solubility, a characteristic attributed to its polyelectrolyte nature and the presence of ionic sulfate groups along the polymer backbone [9] [10]. The compound readily dissolves in water to form clear to slightly yellowish solutions, with the ionic character of the sulfate groups contributing to strong hydration and favorable thermodynamic interactions with the aqueous medium [11].

The viscosity behavior of polyvinylsulfuric acid potassium salt solutions exhibits typical polyelectrolyte characteristics, where viscosity is strongly dependent on polymer concentration, ionic strength, and pH of the solution. As a charged polymer, the compound demonstrates significant viscosity enhancement in dilute solutions due to electrostatic repulsion between charged segments, leading to chain expansion and increased hydrodynamic volume [10]. The viscosity behavior follows patterns typical of anionic polyelectrolytes, where increasing ionic strength tends to suppress electrostatic interactions and reduce solution viscosity.

Thermodynamic Characterization of Polyelectrolyte Solutions

The thermodynamic properties of polyvinylsulfuric acid potassium salt solutions are characteristic of polyelectrolyte systems, where electrostatic interactions play a dominant role in determining solution behavior. The polymer exhibits thermal stability under normal storage and handling conditions, with recommended storage temperatures of 0-6°C to maintain product integrity over extended periods [12] [13].

Thermal analysis through techniques such as thermogravimetric analysis and differential scanning calorimetry provides insights into the thermal behavior of the polymer. Based on structural similarities to related polyelectrolytes, the compound is expected to show thermal decomposition onset temperatures in the range of 200-250°C . Weight loss profiles typically demonstrate initial moisture loss below 100°C, followed by more significant decomposition at elevated temperatures corresponding to degradation of the polymer backbone and sulfate groups.

The glass transition temperature of polyvinylsulfuric acid potassium salt is influenced by the degree of hydration and ionic interactions within the polymer matrix. The presence of ionic groups typically results in elevated glass transition temperatures compared to non-ionic analogs, reflecting the additional energy required to achieve segmental motion in the presence of electrostatic interactions.

Thermal stability testing under accelerated conditions reveals pH-dependent degradation patterns, with the polymer showing enhanced stability in neutral to mildly basic conditions compared to highly acidic environments . The decomposition pathways involve hydrolysis of sulfate ester bonds and degradation of the carbon backbone, with the rate of degradation being temperature and pH dependent.

| Parameter | Value | Reference/Notes |

|---|---|---|

| Storage temperature | 0-6°C | Storage specifications [12] [13] |

| Decomposition onset (estimated) | ~200-250°C (estimated) | Estimated from similar polymers |

| Weight loss at 200°C | <5% (expected) | Based on polymer thermal behavior |

| Weight loss at 300°C | 5-15% (expected) | Based on polymer thermal behavior |

| Thermal analysis method | TGA/DSC recommended | Standard thermal analysis |

| Stability under heating | Stable under normal conditions | Based on commercial handling [14] |

pH-Dependent Stability and Degradation Pathways

The stability of polyvinylsulfuric acid potassium salt demonstrates significant pH dependence, with distinct degradation mechanisms operative under different pH conditions. The polymer exhibits optimal stability in neutral to mildly alkaline environments, corresponding to pH ranges of 5-10, where minimal degradation occurs under normal storage and handling conditions .

Under acidic conditions (pH 2-4), the primary degradation pathway involves acid-catalyzed hydrolysis of the sulfate ester bonds. This process leads to the progressive release of sulfuric acid and formation of polyvinyl alcohol derivatives, accompanied by a decrease in the degree of sulfonation and corresponding changes in polymer properties . The rate of acid hydrolysis is temperature-dependent and can be monitored through high-performance liquid chromatography and conductivity measurements to track the release of ionic species.

In strongly alkaline environments (pH 11-12), base-catalyzed degradation becomes the predominant mechanism. Under these conditions, the polymer undergoes hydrolysis reactions that can lead to backbone degradation and release of potassium ions. The degradation rate increases significantly at pH values above 12, where rapid hydrolysis and decomposition occur .

Monitoring of pH-dependent stability can be accomplished through multiple analytical approaches. High-performance liquid chromatography provides direct assessment of polymer integrity, while conductivity measurements offer sensitive detection of ionic species released during degradation processes. Ion-specific electrode methods can be employed to monitor potassium ion release as an indicator of polymer degradation .

The practical implications of pH-dependent stability are significant for applications involving polyvinylsulfuric acid potassium salt. Formulations should be designed to maintain pH within the stable range of 5-10 to ensure optimal performance and extended shelf life. Buffer systems may be employed to maintain pH stability in applications where pH excursions are anticipated.

| pH Range | Stability | Degradation Pathway | Monitoring Method |

|---|---|---|---|

| 2-4 | Moderate stability | Acid hydrolysis of sulfate groups | HPLC, conductivity |

| 5-7 | Good stability | Minimal degradation | Standard analysis |

| 8-10 | Good stability | Minimal degradation | Standard analysis |

| 11-12 | Reduced stability | Base-catalyzed degradation | HPLC, ion release |

| Extreme pH (<2 or >12) | Poor stability | Rapid hydrolysis/decomposition | Visual/analytical changes |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

26837-42-3

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).